molecular formula C18H17BrN2O4S2 B12155221 6-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B12155221
M. Wt: 469.4 g/mol
InChI Key: UUZLQXXOXJZVSR-PFONDFGASA-N
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Description

6-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with a unique structure that combines elements of indole, thiazolidine, and hexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, which involves the bromination of 1-methyl-2-oxo-1,2-dihydro-3H-indole.

    Thiazolidine Ring Formation: The next step involves the formation of the thiazolidine ring through a cyclization reaction with a suitable thioamide.

    Coupling with Hexanoic Acid: The final step is the coupling of the thiazolidine-indole intermediate with hexanoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom in the indole ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving indole and thiazolidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives are known to be active.

    Industry: It might find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole and thiazolidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.

    Thiazolidinediones: A class of drugs used to treat diabetes, featuring the thiazolidine ring.

    Bromhexine: A mucolytic agent with a brominated aromatic ring.

Uniqueness

What sets 6-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid apart is its unique combination of indole, thiazolidine, and hexanoic acid moieties, which may confer distinct biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C18H17BrN2O4S2

Molecular Weight

469.4 g/mol

IUPAC Name

6-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C18H17BrN2O4S2/c1-20-12-7-6-10(19)9-11(12)14(16(20)24)15-17(25)21(18(26)27-15)8-4-2-3-5-13(22)23/h6-7,9H,2-5,8H2,1H3,(H,22,23)/b15-14-

InChI Key

UUZLQXXOXJZVSR-PFONDFGASA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)/C1=O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C1=O

Origin of Product

United States

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